molecular formula C16H15F3N2O4 B2430145 methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 71145-03-4; 98791-67-4

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Cat. No. B2430145
M. Wt: 356.301
InChI Key: ZFLWDHHVRRZMEI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Bay-K-8644 is a methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate in which the 4-position has (R)-configuration. It is an enantiomer of a (S)-Bay-K-8644.
A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.

Scientific Research Applications

Enantioselective Reactions and Lipase Catalysis

Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a compound related to 1,4-dihydropyridine derivatives, which have been studied for their chemical and pharmaceutical properties. For instance, the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters was examined, highlighting the influence of acyl chain length and branching on the reaction outcomes. It was found that a methyl ester at the 5-position and a long or branched acyl chain at C3 provided the highest enantiomeric ratios. This indicates the compound's potential application in stereoselective synthesis and as a precursor for various pharmacologically active enantiomers (Sobolev et al., 2002).

Structural Analysis and Conformational Studies

Structural and conformational studies of 1,4-dihydropyridine derivatives provide insights into their pharmacological activities. For instance, the molecular structures of various 2,6-dimethyl-1,4-dihydropyridine derivatives were determined, revealing that the degree of ring puckering and the distortions were influenced by the substituent positions. These structural features were correlated with the pharmacological activities of these compounds as calcium channel antagonists, highlighting the importance of the molecular conformation in their biological activities (Fossheim et al., 1982).

Synthesis and Stereochemistry

Research on the asymmetric synthesis of chiral 1,4-dihydropyridine derivatives, like 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, involves using various raw materials and catalysts to achieve specific stereochemistry. The product's structure, confirmed by different spectroscopic methods and X-ray diffraction, shows the potential of these methods in producing optically active compounds with desired stereochemistry (Chen Si-haia, 2011).

Crystallography and Pharmacological Activity

The crystal and molecular structures of specific analogs of the calcium channel antagonist nifedipine, including methyl 2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4- dihydropyridine-3-carboxylate, were determined. The study compared the conformations of these agonists with nifedipine and related antagonists, providing insights into how subtle differences in molecular conformation can influence the interaction with plasma membrane receptors, potentially affecting the availability of channel open and closed states (Langs & Triggle, 1984).

properties

CAS RN

71145-03-4; 98791-67-4

Product Name

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.301

IUPAC Name

methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1

InChI Key

ZFLWDHHVRRZMEI-CYBMUJFWSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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